Product packaging for ethyl 3-[(3-ethoxybenzoyl)amino]benzoate(Cat. No.:)

ethyl 3-[(3-ethoxybenzoyl)amino]benzoate

Cat. No.: B4410897
M. Wt: 313.3 g/mol
InChI Key: WRIZYGHAQLKYDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Substituted Benzoic Acid Esters and Amides as Privileged Molecular Scaffolds

Substituted benzoic acid esters and amides are recognized as "privileged scaffolds" in medicinal chemistry. nih.gov This term refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets, making them highly valuable starting points for drug discovery. nih.gov The benzene (B151609) ring provides a rigid core that can be functionalized in predictable positions, allowing chemists to fine-tune the steric, electronic, and pharmacokinetic properties of a molecule. The ester and amide functionalities are crucial as they can participate in hydrogen bonding and other non-covalent interactions with biological receptors. Benzoic acid derivatives are integral to a wide range of synthetic bioactive molecules and approved drugs, underscoring their importance in the development of new therapeutics.

Significance of the Benzoyl-Amino-Benzoate Motif in Organic Synthesis and Molecular Design

The benzoyl-amino-benzoate motif is essentially a substituted benzanilide (B160483) structure bearing an ethyl ester group. This arrangement incorporates several key functional groups: an amide, an ether, and an ester. The central amide bond is a cornerstone of peptide and protein chemistry and is prevalent in a vast number of biologically active compounds. The formation of this amide linkage, typically through the reaction of a carboxylic acid derivative (like a benzoyl chloride) and an amine, is a robust and well-understood reaction in organic synthesis. The presence of both hydrogen bond donors (the N-H of the amide) and acceptors (the C=O of the amide and ester, and the ether oxygen) makes this motif particularly interesting for molecular design, as it can engage in multiple points of interaction with protein targets.

Overview of Academic Research Trajectories for Related Chemical Entities

Academic research into related structures is extensive. Ethyl benzoate (B1203000), a simple aromatic ester, is widely studied for its applications in flavors, perfumes, and as a precursor in organic synthesis. Its derivatives, such as ethyl aminobenzoates, are common building blocks for more complex molecules, including pharmaceuticals and other specialty chemicals. For instance, ethyl 4-aminobenzoate (B8803810) (also known as benzocaine) is a well-known local anesthetic. Research on benzanilides (compounds containing the N-phenylbenzamide core) is also a mature field, with studies focusing on their synthesis and potential as antimicrobial, anticancer, and anti-inflammatory agents. The combination of these functionalities in a single molecule suggests that research on compounds like ethyl 3-[(3-ethoxybenzoyl)amino]benzoate would likely explore similar biological activities.

Scope and Objectives of Research on this compound within the Academic Landscape

While dedicated research on this compound is not prominent in published literature, its structure allows for the formulation of clear, hypothetical research objectives. A primary objective would be its synthesis and full characterization. The most direct route would involve the acylation of ethyl 3-aminobenzoate (B8586502) with 3-ethoxybenzoyl chloride.

Properties and Synthesis of this compound

Given the absence of specific experimental literature for this compound, the following data is predictive, based on standard chemical principles and the known properties of its precursors.

Predicted Physicochemical Properties

PropertyPredicted/Calculated Value
Molecular FormulaC18H19NO4
Molecular Weight313.35 g/mol
AppearancePredicted to be an off-white to light-yellow solid
Melting PointEstimated to be in the range of 100-150 °C
Boiling PointEstimated to be >400 °C (decomposes)
SolubilityPredicted to be soluble in organic solvents like DMSO, DMF, and alcohols; poorly soluble in water

Plausible Synthetic Route

The synthesis of this compound would most likely be achieved via a standard Schotten-Baumann reaction or a similar amide coupling protocol. This involves the reaction between an amine and an acyl chloride.

Reaction Scheme: The reaction would couple ethyl 3-aminobenzoate with 3-ethoxybenzoyl chloride, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct.

Synthetic Reactants for this compound
ReactantRoleCAS NumberMolecular Formula
Ethyl 3-aminobenzoateAmine Nucleophile582-33-2C9H11NO2
3-Ethoxybenzoyl chlorideAcylating Agent52926-31-3C9H9ClO2
Pyridine or TriethylamineBase/HCl Scavenger110-86-1 or 121-44-8C5H5N or C6H15N
Dichloromethane (B109758) or TetrahydrofuranSolvent75-09-2 or 109-99-9CH2Cl2 or C4H8O

Predicted Spectroscopic Data

The identity and purity of the synthesized compound would be confirmed using standard spectroscopic methods.

¹H NMR: The spectrum is expected to show characteristic signals for two different ethyl groups (two triplets and two quartets). Multiple signals would appear in the aromatic region (approx. 7.0-8.5 ppm). A key signal would be the amide proton (N-H), likely appearing as a broad singlet.

¹³C NMR: The carbon spectrum would show distinct signals for the ester carbonyl and the amide carbonyl carbons (typically in the 165-175 ppm range). Signals for the ethoxy carbons and the aromatic carbons would also be present.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to display strong absorption bands characteristic of the functional groups present. Key peaks would include the N-H stretch (around 3300 cm⁻¹), C-H stretches (aromatic and aliphatic, ~2900-3100 cm⁻¹), and two distinct C=O stretches for the amide and ester groups (in the 1650-1750 cm⁻¹ range).

Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z = 313, corresponding to the molecular weight of the compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H19NO4 B4410897 ethyl 3-[(3-ethoxybenzoyl)amino]benzoate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-[(3-ethoxybenzoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-3-22-16-10-6-7-13(12-16)17(20)19-15-9-5-8-14(11-15)18(21)23-4-2/h5-12H,3-4H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRIZYGHAQLKYDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways and Methodologies for Ethyl 3 3 Ethoxybenzoyl Amino Benzoate

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available, or easily synthesized starting materials. For ethyl 3-[(3-ethoxybenzoyl)amino]benzoate, the most logical and common disconnection is at the amide bond (C-N bond). This disconnection breaks the molecule into two primary synthons: an acyl cation equivalent derived from the 3-ethoxybenzoyl moiety and an aniline-type nucleophile from the ethyl 3-aminobenzoate (B8586502) portion.

The retrosynthetic disconnection points directly to two key precursor molecules:

Ethyl 3-aminobenzoate : This molecule provides the nucleophilic amino group and the ethyl benzoate (B1203000) backbone. It is also known as ethyl m-aminobenzoate. nist.gov

3-Ethoxybenzoic acid or its activated derivative : This molecule serves as the electrophilic partner. For direct acylation, it is typically activated as an acyl halide, most commonly 3-ethoxybenzoyl chloride . Alternatively, the carboxylic acid itself can be used in conjunction with coupling agents.

These precursors are either commercially available or can be synthesized through established organic chemistry protocols.

Table 1: Properties of Key Precursors

Compound Name Formula Molecular Weight ( g/mol ) CAS Number Role
Ethyl 3-aminobenzoate C₉H₁₁NO₂ 165.19 582-33-2 Nucleophile
3-Ethoxybenzoic acid C₉H₁₀O₃ 166.17 621-51-2 Electrophile Precursor

Amide Bond Formation Strategies and Optimization

The formation of the central amide bond is the critical step in the synthesis of this compound. Several strategies exist for this transformation, each with its own advantages regarding reaction conditions, yield, and purity.

The most direct method for forming the amide bond is the reaction of ethyl 3-aminobenzoate with an activated carboxylic acid derivative, such as 3-ethoxybenzoyl chloride. This reaction is a type of nucleophilic acyl substitution. jk-sci.com A widely used protocol for this transformation is the Schotten-Baumann reaction, which is conducted in the presence of a base. vedantu.com

The reaction involves the nucleophilic attack of the primary amine of ethyl 3-aminobenzoate on the electrophilic carbonyl carbon of 3-ethoxybenzoyl chloride. iitk.ac.in A base, such as aqueous sodium hydroxide (B78521) or an organic base like pyridine (B92270), is added to neutralize the hydrochloric acid (HCl) byproduct that is formed. pw.livechemistnotes.com This neutralization is crucial as it prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction equilibrium toward the product. pw.live The use of a biphasic system with an aqueous base is a hallmark of "Schotten-Baumann conditions". vedantu.com

An alternative to using highly reactive acyl chlorides is the direct coupling of 3-ethoxybenzoic acid with ethyl 3-aminobenzoate using a coupling reagent. nih.gov This approach is often preferred when sensitive functional groups are present or when milder conditions are required. The coupling reagent activates the carboxylic acid in situ, forming a highly reactive intermediate that is readily attacked by the amine.

A variety of coupling reagents have been developed for amide bond formation. nih.gov For the coupling of aniline (B41778) derivatives, a protocol using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 4-dimethylaminopyridine (B28879) (DMAP) and a catalytic amount of N-hydroxybenzotriazole (HOBt) has proven effective. nih.gov HOBt is known to suppress side reactions and can improve reaction rates and yields. luxembourg-bio.com

Table 2: Common Coupling Reagents for Amide Bond Formation | Reagent Name | Acronym | Byproduct Characteristics | Key Features | | :--- | :--- | :--- | :--- | :--- | | Dicyclohexylcarbodiimide | DCC | Insoluble dicyclohexylurea (DCU), removed by filtration. peptide.com | Highly effective but can cause racemization in chiral substrates. | | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble urea, removed by aqueous workup. peptide.com | Ideal for aqueous reactions and simplified purification. nih.govpeptide.com | | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) | BOP | Carcinogenic HMPA. | High reactivity but safety concerns. | | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyAOP | Non-carcinogenic byproduct. | Highly effective, especially for sterically hindered couplings. peptide.com | | 1,1'-Carbonyldiimidazole | CDI | Imidazole and CO₂. | Useful for forming amides and esters; not common for peptide synthesis. peptide.com |

The mechanism of amide bond formation depends on the chosen synthetic route.

Via Acyl Chloride (Schotten-Baumann Reaction) : The reaction proceeds through a well-established nucleophilic acyl substitution mechanism. jk-sci.comiitk.ac.in

Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of ethyl 3-aminobenzoate attacks the carbonyl carbon of 3-ethoxybenzoyl chloride. chemistnotes.com

Tetrahedral Intermediate Formation : This attack forms a transient tetrahedral intermediate. jk-sci.com

Leaving Group Elimination : The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group. vedantu.com

Deprotonation : The added base removes the proton from the positively charged nitrogen atom, yielding the neutral amide product. vedantu.comchemistnotes.com

Via Coupling Reagents (e.g., EDC/HOBt) : The mechanism involves the activation of the carboxylic acid.

Activation : The carbodiimide (B86325) (EDC) reacts with the carboxylic acid (3-ethoxybenzoic acid) to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com

Active Ester Formation : In the presence of HOBt, the O-acylisourea intermediate rapidly reacts with HOBt to form an HOBt-active ester. This step is often faster than the direct reaction with the amine and helps prevent side reactions. luxembourg-bio.com

Aminolysis : The amine (ethyl 3-aminobenzoate) then attacks the carbonyl of the HOBt-ester, which is a more efficient and selective acylating agent, to form the desired amide bond and regenerate HOBt. luxembourg-bio.com

Esterification and Transesterification Methods for the Benzoate Moiety

The ethyl ester functional group of the key precursor, ethyl 3-aminobenzoate, can be introduced through several methods. The choice of method often depends on the starting material available.

Esterification of 3-Aminobenzoic Acid : The most common route is the direct esterification of 3-aminobenzoic acid with ethanol (B145695). guidechem.com This reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or hydrogen chloride (HCl) gas, in what is known as a Fischer esterification. Another reported method uses thionyl chloride (SOCl₂) in ethanol; the thionyl chloride likely converts the carboxylic acid to an acyl chloride intermediate in situ, which then rapidly reacts with ethanol. patsnap.com

Reduction of an Esterified Nitro Precursor : An alternative pathway begins with ethyl 3-nitrobenzoate. The nitro group can be reduced to the required amine functionality using various reducing agents. Convenient laboratory-scale methods include catalytic hydrogenation with platinum oxide or palladium on carbon. guidechem.comorgsyn.org Other methods involve reduction with reagents like tin and alcoholic hydrochloric acid or indium in the presence of ammonium (B1175870) chloride. orgsyn.orgorgsyn.org

Transesterification : It is also possible to prepare ethyl 3-aminobenzoate via a transesterification reaction. google.com This would involve, for example, reacting methyl 3-aminobenzoate with an excess of ethanol in the presence of an acid or base catalyst. The reaction is driven to completion by removing the lower-boiling methanol (B129727) byproduct. google.com

Catalysis in the Synthesis of this compound

Catalysis plays a pivotal role in the synthesis of amides, offering pathways to increased reaction rates, higher yields, and improved selectivity. cam.ac.uk For the synthesis of this compound, both homogeneous and heterogeneous catalytic systems can be conceptualized, drawing from the broader knowledge of amide bond formation.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a common approach for amide synthesis. In the context of the Schotten-Baumann reaction, a base is used to neutralize the hydrochloric acid generated as a byproduct. organic-chemistry.orgwebsite-files.comwikipedia.org This base can be considered a catalyst in the sense that it drives the reaction to completion. Common bases used include aqueous sodium hydroxide or organic amines like pyridine or triethylamine (B128534). website-files.com The use of a two-phase solvent system, comprising water and an organic solvent like dichloromethane (B109758) or diethyl ether, is characteristic of Schotten-Baumann conditions, where the base resides in the aqueous phase and the reactants and product in the organic phase. wikipedia.org

Heterogeneous catalysts, which exist in a different phase from the reactants, offer advantages in terms of catalyst recovery and product purification. While specific heterogeneous catalysts for the synthesis of this compound are not extensively documented, analogous amide syntheses have employed solid-supported catalysts. For instance, solid-supported bases or acid catalysts could potentially be adapted for this reaction, simplifying the work-up procedure by allowing for easy filtration of the catalyst.

The principles of green chemistry are increasingly important in the design of synthetic routes. For the synthesis of this compound, several green chemistry aspects can be considered. The Schotten-Baumann reaction itself can be a relatively green method as it can utilize water as a solvent and inexpensive, environmentally benign bases like sodium hydroxide. cam.ac.uk

Atom Economy: The atom economy of the reaction between ethyl 3-aminobenzoate and 3-ethoxybenzoyl chloride is inherently limited by the formation of a salt byproduct (e.g., sodium chloride if sodium hydroxide is used as the base). Alternative methods, such as the direct coupling of 3-ethoxybenzoic acid and ethyl 3-aminobenzoate using a catalytic amount of a coupling agent, could improve the atom economy by reducing stoichiometric waste.

Solvent Selection: The choice of solvent is a key consideration in green chemistry. While traditional Schotten-Baumann reactions often use chlorinated solvents like dichloromethane, exploring more environmentally friendly solvents such as ethyl acetate (B1210297) or even solvent-free conditions could significantly improve the greenness of the process. wikipedia.org

Green Chemistry PrincipleApplication in the Synthesis of this compound
Atom Economy Utilizing catalytic direct amidation of 3-ethoxybenzoic acid with ethyl 3-aminobenzoate to minimize byproduct formation.
Safer Solvents and Auxiliaries Replacing chlorinated solvents with greener alternatives like ethyl acetate or exploring water-based systems.
Catalysis Employing recyclable heterogeneous catalysts to simplify purification and reduce waste.
Energy Efficiency Optimizing reaction conditions to proceed at lower temperatures and shorter reaction times.

Process Optimization for Yield, Purity, and Scalability

The optimization of the synthetic process for this compound is critical for achieving high yield, purity, and ensuring the scalability of the method for potential industrial applications.

The careful control of reaction parameters is essential for maximizing the yield and purity of the final product.

Temperature: The acylation reaction is typically carried out at low temperatures, often between 0 and 25 °C, to control the exothermic nature of the reaction and minimize the formation of side products.

Solvent: The choice of solvent can significantly impact the reaction rate and yield. A solvent system that allows for good solubility of the reactants while facilitating the separation of the product is ideal. Biphasic systems, as seen in the Schotten-Baumann reaction, are often effective. wikipedia.org

Stoichiometry: The stoichiometry of the reactants and the base is a critical parameter. Typically, a slight excess of the acylating agent (3-ethoxybenzoyl chloride) may be used to ensure complete conversion of the starting amine. The amount of base should be at least stoichiometric to the amount of HCl generated.

A hypothetical optimization study for the synthesis of this compound is presented in the table below, based on typical conditions for similar acylation reactions.

EntryReactant A (Equivalents)Reactant B (Equivalents)Base (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
1Ethyl 3-aminobenzoate (1.0)3-Ethoxybenzoyl chloride (1.0)NaOH (1.1)Dichloromethane/Water0285
2Ethyl 3-aminobenzoate (1.0)3-Ethoxybenzoyl chloride (1.2)NaOH (1.3)Dichloromethane/Water0292
3Ethyl 3-aminobenzoate (1.0)3-Ethoxybenzoyl chloride (1.2)Pyridine (1.5)Dichloromethane25488
4Ethyl 3-aminobenzoate (1.0)3-Ethoxybenzoyl chloride (1.2)NaOH (1.3)Ethyl Acetate/Water0390

The purification of this compound is crucial for obtaining a product of high purity.

Crystallization: Recrystallization is a common and effective method for purifying solid organic compounds. A suitable solvent or solvent mixture is chosen in which the product has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain soluble or insoluble at all temperatures. For N-acylated aminobenzoates, solvents like ethanol, ethyl acetate, or mixtures with hexanes are often employed.

Chromatography: Column chromatography is a powerful technique for separating the desired product from unreacted starting materials and byproducts. A stationary phase such as silica (B1680970) gel is typically used with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate). The polarity of the mobile phase is optimized to achieve good separation.

Extraction: A standard work-up procedure for this type of reaction involves an aqueous wash to remove the base and any water-soluble byproducts. The organic layer containing the product is then dried and the solvent is removed under reduced pressure.

A summary of potential purification techniques is provided in the table below.

Purification TechniqueDescriptionTypical Solvents/Conditions
Recrystallization Dissolving the crude product in a hot solvent and allowing it to cool, leading to the formation of pure crystals.Ethanol, Ethyl Acetate, Hexane/Ethyl Acetate mixtures
Column Chromatography Separation based on differential adsorption of components onto a stationary phase.Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate gradient
Aqueous Work-up Washing the reaction mixture with water or brine to remove inorganic salts and water-soluble impurities.Water, Saturated Sodium Chloride Solution

Detailed Scientific Article on this compound Cannot Be Generated

The user's instructions demand a thorough and scientifically accurate article structured around a detailed outline, including advanced structural and conformational analysis. This requires specific data from:

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (COSY, HSQC, HMBC)

Vibrational Spectroscopy (FT-IR and Raman)

High-Resolution Mass Spectrometry (HRMS)

Single-Crystal X-ray Diffraction (SCXRD)

The performed searches did not yield any specific studies or datasets for "this compound" that would provide the necessary information for molecular geometry, torsion angles, intermolecular interactions, or detailed spectroscopic assignments.

While information exists for related precursor molecules, such as ethyl 3-aminobenzoate sigmaaldrich.comnist.govsigmaaldrich.comchemicalbook.com, and for structurally analogous compounds researchgate.neteurjchem.com, using this information would violate the strict instruction to focus solely on the specified compound. Generating an article without this data would lead to speculation and scientific inaccuracy.

Therefore, due to the absence of the required source material, it is not possible to produce the detailed and authoritative article as requested.

Advanced Structural Characterization and Conformational Analysis of Ethyl 3 3 Ethoxybenzoyl Amino Benzoate

Single-Crystal X-ray Diffraction (SCXRD) Studies

Crystal Packing Features and Supramolecular Architectures

A detailed analysis of the crystal packing and supramolecular architecture of ethyl 3-[(3-ethoxybenzoyl)amino]benzoate would require crystallographic data from techniques such as X-ray diffraction. This data would reveal the arrangement of molecules in the crystal lattice, including intermolecular interactions like hydrogen bonds, van der Waals forces, and potential π-π stacking interactions. Such information is crucial for understanding the solid-state properties of the compound. However, no specific studies detailing these features for this compound have been identified in the searched scientific literature.

Chiroptical Spectroscopy

Chiroptical spectroscopy techniques are used to study chiral molecules. This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it would not exhibit optical activity in solution under normal conditions.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are spectroscopic techniques that measure the differential absorption and rotation of circularly polarized light by chiral molecules. As this compound is achiral, it would not produce a CD or ORD spectrum. While conformational chirality (atropisomerism) can sometimes induce chiroptical properties, there is no research to suggest that this is the case for this compound or that any chiral analogues have been synthesized and studied using these methods.

Chemical Reactivity and Derivatization Strategies of Ethyl 3 3 Ethoxybenzoyl Amino Benzoate

Functional Group Transformations

The presence of multiple functional groups in ethyl 3-[(3-ethoxybenzoyl)amino]benzoate allows for a range of chemical transformations, enabling the synthesis of diverse derivatives.

Ester Hydrolysis and Transesterification Reactions for Analog Synthesis

The ethyl ester group is a primary site for modification. Hydrolysis, typically under acidic or basic conditions, cleaves the ester to yield the corresponding carboxylic acid, 3-[(3-ethoxybenzoyl)amino]benzoic acid. libretexts.orgchemguide.co.uklibretexts.orgsserc.org.uksserc.org.uk Acid-catalyzed hydrolysis is a reversible reaction, often requiring an excess of water to drive the equilibrium towards the products. chemguide.co.uklibretexts.org In contrast, base-promoted hydrolysis, or saponification, is an irreversible process that yields the carboxylate salt, which can then be acidified to produce the free carboxylic acid. libretexts.orgsserc.org.uksserc.org.uk

Transesterification offers another route to diversify the ester moiety. This process involves reacting the parent ethyl ester with a different alcohol in the presence of an acid or base catalyst to produce a new ester. This strategy allows for the synthesis of a variety of alkyl and aryl esters, which can influence the compound's physicochemical properties.

Reaction TypeReagents and ConditionsProduct
Acid-Catalyzed HydrolysisDilute aqueous acid (e.g., HCl, H₂SO₄), heat3-[(3-Ethoxybenzoyl)amino]benzoic acid
Base-Promoted HydrolysisDilute aqueous base (e.g., NaOH, KOH), heatSodium or Potassium 3-[(3-ethoxybenzoyl)amino]benzoate
TransesterificationAlcohol (R-OH), acid or base catalyst, heatAlkyl 3-[(3-ethoxybenzoyl)amino]benzoate

This table presents common functional group transformations of the ester moiety.

Amide N-Functionalization (e.g., N-Alkylation, N-Acylation)

The secondary amide linkage provides another handle for chemical modification through N-alkylation and N-acylation. N-alkylation of amides typically requires strong bases to deprotonate the amide nitrogen, making it sufficiently nucleophilic to react with alkyl halides. nih.gov Various methods, including the use of sodium hydride or phase-transfer catalysis, can facilitate this transformation. nih.gov

N-acylation of the amide nitrogen can also be achieved, though it is less common than N-alkylation. This reaction would introduce a third acyl group, forming an imide-like structure.

These N-functionalization strategies can significantly alter the steric and electronic properties of the molecule, potentially impacting its biological activity and conformational preferences.

Aromatic Substitution Reactions on Both Phenyl Rings

Both phenyl rings of this compound are susceptible to electrophilic aromatic substitution reactions, such as halogenation and nitration. suniv.ac.in The directing effects of the existing substituents on each ring will govern the position of the incoming electrophile.

On the benzoate (B1203000) ring, the amino group (after amide hydrolysis) is an activating, ortho-, para-director, while the ester group is a deactivating, meta-director. The combined effect of these groups will influence the regioselectivity of substitution.

On the ethoxybenzoyl ring, the ethoxy group is an activating, ortho-, para-director, and the benzoyl group is a deactivating, meta-director. Halogenation, for instance, can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a suitable catalyst. The introduction of halogens can serve as a handle for further cross-coupling reactions.

Synthesis of Structural Analogs and Derivatives

Building upon the fundamental reactivity of the core scaffold, a variety of structural analogs and derivatives can be synthesized to explore a wider chemical space.

Modifications of the Ethyl Ester Moiety (e.g., Hydrolysis to Carboxylic Acid, Alkyl Group Variations)

As previously discussed, hydrolysis of the ethyl ester to the corresponding carboxylic acid is a key transformation. libretexts.orgchemguide.co.uklibretexts.orgsserc.org.uksserc.org.uk This carboxylic acid derivative is a versatile intermediate that can be further functionalized. For example, it can be coupled with various amines to form a new series of amides.

Varying the alkyl group of the ester can be achieved through transesterification or by esterifying the parent 3-[(3-ethoxybenzoyl)amino]benzoic acid with different alcohols. This allows for the synthesis of a library of esters, including methyl, propyl, and butyl esters, which can modulate the lipophilicity and pharmacokinetic properties of the molecule. acs.orgresearchgate.net

ModificationSynthetic StrategyResulting Analog
HydrolysisAcid or base-catalyzed hydrolysis of the ethyl ester3-[(3-Ethoxybenzoyl)amino]benzoic acid
Alkyl VariationTransesterification with different alcohols (R-OH)Alkyl 3-[(3-ethoxybenzoyl)amino]benzoates
Amide FormationCoupling of the carboxylic acid with amines (R'-NH₂)N-Alkyl-3-[(3-ethoxybenzoyl)amino]benzamides

This table outlines strategies for modifying the ethyl ester moiety and the resulting analog types.

Alterations in the Ethoxybenzoyl Substituent (e.g., Introduction of Different Alkoxy or Halogen Groups)

The ethoxybenzoyl portion of the molecule offers significant opportunities for structural diversification. The synthesis of analogs with different alkoxy groups can be achieved by starting with the corresponding 3-alkoxybenzoic acids and coupling them with ethyl 3-aminobenzoate (B8586502). prepchem.comresearchgate.net For instance, using 3-methoxybenzoic acid or 3-propoxybenzoic acid would yield the corresponding methoxy (B1213986) and propoxy analogs.

Furthermore, the introduction of halogen atoms onto the benzoyl ring can be accomplished by using halogenated 3-aminobenzoic acids as starting materials or by direct halogenation of the final compound. Halogenation can significantly influence the electronic nature of the ring and provide sites for further synthetic modifications.

ModificationStarting Material ExampleResulting Analog Structure
Alkoxy Group Variation3-Methoxybenzoic acidEthyl 3-[(3-methoxybenzoyl)amino]benzoate
Halogen Group Introduction3-Amino-5-chlorobenzoic acidEthyl 3-[(3-ethoxybenzoyl)amino]-5-chlorobenzoate
Alkoxy Group Variation3-Propoxybenzoic acidEthyl 3-[(3-propoxybenzoyl)amino]benzoate
Halogen Group Introduction3-Bromo-5-aminobenzoic acidEthyl 3-bromo-5-[(3-ethoxybenzoyl)amino]benzoate

This table provides examples of synthetic strategies to alter the ethoxybenzoyl substituent.

Diversification of the Amino Linker and Formation of Heterocyclic Derivatives (e.g., Hydrazides, Thioureas, Schiff Bases, Imides)

The amide and ester functionalities of this compound are key handles for derivatization. The secondary amine of the amide linker, as well as the potential for hydrolysis to a primary amine, allows for the introduction of various pharmacophores, including hydrazides, thioureas, Schiff bases, and imides.

Hydrazides:

The ester group of this compound can be converted to a hydrazide through reaction with hydrazine (B178648) hydrate (B1144303). This transformation is a common strategy in medicinal chemistry to introduce a hydrazide moiety, which is a versatile intermediate for the synthesis of various heterocyclic compounds. For instance, in a manner analogous to the synthesis of 4-benzamidobenzoic acid hydrazide derivatives, the ethyl ester of the title compound can be refluxed with hydrazine hydrate in an alcoholic solvent, such as ethanol (B145695), to yield the corresponding hydrazide. organic-chemistry.org The general reaction is depicted below:

Reaction of this compound with hydrazine hydrate to form 3-[(3-ethoxybenzoyl)amino]benzohydrazide.

The resulting hydrazide can be further reacted with various electrophiles to generate a library of derivatives. For example, condensation with aldehydes or ketones would yield hydrazones, and reaction with isothiocyanates could produce thiosemicarbazides.

Thioureas:

The synthesis of thiourea (B124793) derivatives from this compound can be approached in a few ways. While direct reaction of the secondary amide with an isothiocyanate is challenging, hydrolysis of the amide bond to the corresponding primary amine, ethyl 3-aminobenzoate, would provide a suitable precursor. This primary amine can then be reacted with an appropriate acyl isothiocyanate to form N-acyl thiourea derivatives. organicchemistrytutor.comresearchgate.net The general synthesis involves the reaction of an amine with an in-situ generated acyl isothiocyanate from an acyl chloride and a thiocyanate (B1210189) salt. organicchemistrytutor.com

Alternatively, the synthesis of thioureas can be achieved by reacting a primary amine with carbon disulfide. wikipedia.org Therefore, initial hydrolysis of the amide in the parent compound would be a necessary first step.

Schiff Bases:

Schiff bases are typically formed through the condensation of a primary amine with an aldehyde or a ketone. wikipedia.orgjetir.org As this compound is a secondary amide, direct formation of a Schiff base at the amino linker is not feasible without prior modification. A common strategy would involve the hydrolysis of the amide bond to yield 3-ethoxybenzoic acid and ethyl 3-aminobenzoate. The latter, being a primary aromatic amine, can readily undergo condensation with various aromatic or aliphatic aldehydes and ketones to form the corresponding Schiff bases (imines). youtube.comnih.gov This reaction is often catalyzed by a few drops of acid and is typically carried out by refluxing the reactants in a suitable solvent like methanol (B129727) or ethanol. youtube.com

Imides:

Imide derivatives can be synthesized from this compound following a pathway that involves the generation of a primary amine. After hydrolysis of the amide bond to produce ethyl 3-aminobenzoate, this primary amine can react with cyclic anhydrides, such as phthalic anhydride (B1165640) or succinic anhydride, to form the corresponding amic acids. These intermediates can then be cyclized to the final imide by heating with a dehydrating agent like acetic anhydride and sodium acetate (B1210297). wikipedia.org This method has been successfully applied to the synthesis of imides from ethyl p-aminobenzoate. wikipedia.org

Derivative ClassSynthetic Precursor from Parent CompoundKey ReagentsGeneral Reaction Conditions
HydrazidesThis compoundHydrazine hydrateReflux in ethanol organic-chemistry.org
ThioureasEthyl 3-aminobenzoate (from hydrolysis)Acyl isothiocyanateReaction in a suitable solvent
Schiff BasesEthyl 3-aminobenzoate (from hydrolysis)Aldehydes or KetonesReflux in methanol or ethanol with acid catalyst youtube.com
ImidesEthyl 3-aminobenzoate (from hydrolysis)Cyclic anhydride, then Acetic anhydride/Sodium acetateTwo-step process involving formation of amic acid followed by cyclization wikipedia.org

Mechanistic Studies of Reaction Pathways

The derivatization reactions of this compound involve well-established organic chemistry mechanisms.

The formation of hydrazides from the ethyl ester proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of hydrazine, being a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses with the elimination of ethanol as a leaving group to yield the more stable hydrazide.

The synthesis of Schiff bases from the corresponding primary amine (obtained after hydrolysis) and a carbonyl compound involves a two-step mechanism. peerj.com The first step is the nucleophilic addition of the amine to the carbonyl carbon of the aldehyde or ketone, forming an unstable carbinolamine intermediate. This is followed by an acid-catalyzed dehydration of the carbinolamine, where the hydroxyl group is protonated to form a good leaving group (water), which is then eliminated to form the C=N double bond of the imine. jetir.org

The formation of imides from a primary amine and a cyclic anhydride also follows a nucleophilic acyl substitution pathway. The amine attacks one of the carbonyl groups of the anhydride, leading to the opening of the anhydride ring and the formation of an amic acid intermediate. The subsequent cyclization to the imide is an intramolecular nucleophilic acyl substitution, where the carboxylic acid group is activated (e.g., by acetic anhydride) and then attacked by the amide nitrogen, with the elimination of a water molecule.

Theoretical and Computational Chemistry Investigations of Ethyl 3 3 Ethoxybenzoyl Amino Benzoate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations are a cornerstone of computational chemistry, providing deep insights into the fundamental properties of a molecule. For a compound like ethyl 3-[(3-ethoxybenzoyl)amino]benzoate, such studies would be invaluable.

Geometry Optimization and Conformational Landscapes

A full geometry optimization using a method like DFT (e.g., with the B3LYP functional and a 6-31G* basis set) would be the initial step. This would identify the most stable three-dimensional structure of the molecule by finding the minimum energy conformation. The process would involve calculating bond lengths, bond angles, and dihedral angles. Given the rotational freedom around the amide bond and the ether and ester linkages, a conformational analysis would be necessary to map the potential energy surface and identify various low-energy conformers. This analysis is crucial as different conformations can exhibit distinct chemical and physical properties.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Electrostatic Potential Surfaces)

Once the optimized geometry is obtained, its electronic properties can be investigated. The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

An electrostatic potential (ESP) surface map would visualize the charge distribution across the molecule. This map would highlight electron-rich regions (typically colored in shades of red), which are susceptible to electrophilic attack, and electron-poor regions (colored in blue), which are prone to nucleophilic attack. For this compound, negative potential would be expected around the carbonyl and ethoxy oxygen atoms, while positive potential might be located around the amide proton.

Prediction and Assignment of Spectroscopic Data (NMR, IR, UV-Vis)

Theoretical calculations can predict spectroscopic data, which can then be compared with experimental results to confirm the molecular structure.

NMR: Gauge-Independent Atomic Orbital (GIAO) calculations can predict the ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared to experimental spectra, aid in the precise assignment of each signal to its corresponding nucleus.

IR: The calculation of vibrational frequencies can generate a theoretical Infrared (IR) spectrum. This helps in assigning the characteristic vibrational modes, such as the N-H stretch, C=O stretches of the amide and ester groups, and various aromatic C-H and C-C vibrations.

UV-Vis: Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum, providing information about the wavelengths of maximum absorption (λmax).

Reactivity Indices and Reaction Pathway Modeling

From the electronic structure data, various global and local reactivity descriptors can be calculated. These include electronegativity, chemical hardness, softness, and the electrophilicity index, which provide quantitative measures of the molecule's reactivity. Furthermore, computational modeling could be used to explore potential reaction pathways, such as hydrolysis of the ester or amide bond, by calculating the transition state energies and activation barriers.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects

While quantum mechanics is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. An MD simulation of this compound, typically in a solvent like water or dimethyl sulfoxide, would reveal how the molecule behaves in a more realistic environment. This would provide a more extensive sampling of its conformational landscape than static calculations alone and show how solvent molecules interact with different parts of the solute. Such simulations are critical for understanding how the solvent influences the molecule's preferred shape and reactivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Elucidation (limited to in vitro biochemical activities, not efficacy)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to understand the structural features that are important for activity.

For a series of analogs of this compound, a QSAR study would involve calculating a set of molecular descriptors for each compound. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is then used to build a mathematical equation that correlates these descriptors with the measured in vitro biochemical activity (e.g., IC50 or Ki values).

A hypothetical QSAR equation might look like:

pIC50 = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and c0, c1, c2, ... are the coefficients determined by the regression analysis.

Studies on related benzanilide (B160483) derivatives have shown that both steric and electronic properties can be significant for their activity. For example, a 3D-QSAR study on 2-benzanilide derivatives as isocitrate lyase inhibitors highlighted the importance of steric and electrostatic fields for their inhibitory action. longdom.org Another study on benzanilide derivatives as potential anticancer agents also utilized in-silico methods to evaluate their interaction with target proteins. researchgate.net

Table 2: Examples of Molecular Descriptors Used in QSAR Studies of Related Compounds

Descriptor TypeExample DescriptorInformation Provided
ElectronicDipole MomentPolarity and charge distribution
StericMolecular WeightSize of the molecule
HydrophobicLogPLipophilicity
TopologicalWiener IndexBranching and connectivity

This table provides examples of descriptors that would be relevant in a QSAR study of this compound and its analogs.

By analyzing the coefficients of the QSAR equation, researchers can infer which structural properties are most influential for the biochemical activity. For instance, a positive coefficient for a steric descriptor would suggest that bulkier substituents at a particular position enhance activity, while a negative coefficient would indicate the opposite. This information is invaluable for the rational design of new compounds with improved in vitro activity.

Mechanistic Biological Studies and Biochemical Interactions of Ethyl 3 3 Ethoxybenzoyl Amino Benzoate Analogs Strictly Non Clinical

In Vitro Enzyme Inhibition and Kinetic Analysis

The interaction of ethyl 3-[(3-ethoxybenzoyl)amino]benzoate analogs with various enzyme systems has been a subject of non-clinical research to understand their potential as enzyme inhibitors. These studies are crucial for deciphering the molecular basis of their biological effects.

Carbonic Anhydrase Inhibition Mechanisms and Structure-Inhibition Relationships of Related Thiourea (B124793) Derivatives

While direct studies on this compound are not prevalent, research into structurally related thiourea derivatives provides valuable insights into potential carbonic anhydrase (CA) inhibition. CAs are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications. nih.gov A series of 1-aroyl-3-(4-aminosulfonylphenyl)thioureas, which share a substituted aromatic amide-like linkage, have been evaluated for their ability to inhibit bovine carbonic anhydrase II (bCA II). nih.gov All tested compounds in this series demonstrated inhibitory activity against bCA II, with the most potent inhibitor exhibiting an IC50 value of 0.26 ± 0.01 µM. nih.gov

Molecular docking studies with these thiourea derivatives against human carbonic anhydrase isoforms (hCA-II and hCA-IX) have helped to elucidate the binding interactions. For instance, the sulfur atom of one potent thiourea derivative was observed to interact with the proton of Asn66, while other key interactions included π–sulfur interactions with Trp90 and π–π stacking with His94. nih.gov Such studies underscore the importance of the thiourea and sulfonamide moieties for potent inhibition and provide a framework for understanding how related benzoyl derivatives might interact with the active site of carbonic anhydrases.

Table 1: Inhibition of Bovine Carbonic Anhydrase II by 1-Aroyl-3-(4-aminosulfonylphenyl)thiourea Derivatives Note: This table is representative of data for related thiourea compounds, not this compound itself.

CompoundDescriptionIC50 (µM) against bCA II
Lead Compound 1-aroyl-3-(4-aminosulfonylphenyl)thiourea0.26 ± 0.01
Various Analogs Modifications on the aroyl ringVaried (data not specified in detail)

Trans-Sialidase Inhibition Studies with Benzoic Acid Derivatives for Mechanistic Insights

Trans-sialidase (TS), an enzyme crucial for the pathogenesis of Chagas disease caused by Trypanosoma cruzi, has been a significant target for inhibitor design. nih.gov Research into a series of benzoic acid derivatives, which are structurally analogous to this compound, has provided mechanistic insights into TS inhibition. nih.govnih.gov

In one study, several benzoic acid derivatives were synthesized and evaluated as T. cruzi trans-sialidase (TcTS) inhibitors. nih.gov Notably, compounds sharing a para-aminobenzoic acid moiety demonstrated significant trypanocidal activity. nih.gov The ethyl esterification of these benzoic acid derivatives, creating structures more closely related to this compound, was found to influence activity. For example, while a para-aminobenzoic acid derivative showed some activity, its ethyl ester analog, compound 18, exhibited moderate inhibition (47%) of the trans-sialidase enzyme. nih.govnih.gov Interestingly, in some cases, the introduction of a hydrophobic ethyl group led to an increase in trypanocidal activity, though it sometimes decreased direct enzyme inhibition. nih.gov This suggests that the ethyl ester group may affect cell permeability or other factors beyond direct enzyme interaction.

Table 2: Trans-Sialidase Inhibition by Selected Benzoic Acid Derivatives

CompoundMoiety% Inhibition of TcTS
Compound 18 para-aminobenzoic acid ethyl ester derivative47%
Compounds 21-23 ortho-hydroxyl benzoic acid derivatives1-34%
Compounds 10, 14, 15 para-amino benzoic acid/benzoate (B1203000) derivatives1-34%

Exploration of Interaction with Other Relevant Enzyme Systems

Analogs of this compound have been investigated for their effects on other enzyme systems beyond carbonic anhydrases and trans-sialidases. For instance, a 3-((4-nitronaphthalen-1-yl)amino)benzoic acid analog was identified as a competitive inhibitor of aldo-keto reductase 1C3 (AKR1C3), an enzyme implicated in certain forms of cancer. nih.gov This compound was unique among the tested naphthyl derivatives for its dual function as both a selective AKR1C3 inhibitor and an androgen receptor (AR) antagonist. nih.gov This finding highlights that the N-phenylanthranilic acid scaffold, a core component of these analogs, can be adapted to target diverse enzyme active sites and receptor binding pockets.

Furthermore, structure-activity relationship studies on other benzamide (B126) derivatives have identified potent inhibitors of 12-lipoxygenase (12-LOX), an enzyme involved in inflammatory responses. nih.gov These studies, while not directly involving this compound, demonstrate the versatility of the underlying chemical structure in targeting various enzymatic pathways.

Mechanistic Elucidation of Observed Biological Activities (e.g., binding modes, competitive vs. non-competitive inhibition)

Understanding the precise mechanism of enzyme inhibition is critical. For the 3-((4-nitronaphthalen-1-yl)amino)benzoic acid analog that inhibits AKR1C3, it was determined to be a competitive inhibitor. nih.gov This suggests that the compound directly competes with the natural substrate for binding to the enzyme's active site.

In the case of trans-sialidase inhibition by benzoic acid derivatives, molecular docking studies have provided insights into their binding modes. nih.gov The predicted binding model for one of the active compounds was similar to that of DANA (2,3-dehydro-2-deoxy-N-acetylneuraminic acid), a known sialic acid analog inhibitor, suggesting it occupies the substrate-binding site. nih.gov The carboxylate moiety of these benzoic acid derivatives is predicted to form strong interactions with a key arginine triad (B1167595) (residues 35, 245, and 314) in the enzyme's active site, which is a characteristic feature of many trans-sialidase inhibitors. nih.gov

Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding at the Molecular Level

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For benzoic acid derivatives targeting trans-sialidase, several key SAR observations have been made:

Substituent Position: The position of substituents on the benzoic acid ring is critical. For instance, compounds with a para-aminobenzoic acid moiety were generally more potent in their trypanocidal effects than those with other substitution patterns. nih.gov

Nitro Group: The presence of a nitro substituent was found to be important for the inhibitory activity of some benzoic acid derivatives against TcTS. nih.gov

In a separate SAR study on inhibitors of extracellular signal-regulated kinases (ERK1/2), a series of analogs of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione were synthesized. researchgate.net It was discovered that moving the ethoxy group on the phenyl ring from the 4-position to the 2-position significantly enhanced the compound's ability to inhibit cell proliferation and induce apoptosis. researchgate.net This highlights the sensitivity of biological activity to subtle changes in the molecular structure, providing a rationale for the targeted design of more potent and selective inhibitors.

Lack of Scientific Literature on Non-Pharmacological Applications of this compound

Despite a comprehensive search of scientific databases and literature, there is currently no available information on the non-pharmacological applications of the chemical compound this compound in the fields of chemical sciences and advanced materials.

Extensive investigations into the potential uses of this compound as a building block for supramolecular chemistry, a precursor for polymers, resins, or coatings, or its utility in coordination chemistry, catalysis, and organic electronics have yielded no relevant research findings. The scientific community has not published any studies detailing the application of this specific compound in the following areas:

Supramolecular Chemistry and Self-Assembly: There are no reports on the use of this compound to form complex, ordered structures through non-covalent interactions.

Materials Science: Research on its role as a precursor for polymers, resins, or coatings is absent from the available literature.

Epoxy Resin Systems: No data exists on its incorporation into epoxy resins as a curing agent or modifier.

Composite Materials: Its potential as an adhesion promoter in composite materials has not been investigated in any published work.

Coordination Chemistry and Catalysis: There is no evidence of its use as a ligand to form coordination complexes or in catalytic processes.

Analytical Probes or Reagents: The development of this compound as an analytical tool has not been documented.

Organic and Optoelectronic Materials: Its potential relevance in organic electronics, which would be plausible if it were part of an extended π-system, has not been explored.

It is important to note that while information exists for structurally related compounds, such as ethyl 3-aminobenzoate (B8586502), these findings are not applicable to this compound. The specific substitutions on the benzoyl and benzoate rings significantly alter the chemical properties and, consequently, the potential applications of the molecule.

Therefore, at present, the scientific literature does not support the discussion of this compound within the specified non-pharmacological contexts. Further research would be required to determine if this compound has any utility in these advanced scientific and material applications.

Future Research Directions and Concluding Perspectives

Development of Novel and Sustainable Synthetic Methodologies for the Compound and its Analogs

The synthesis of benzanilides, including ethyl 3-[(3-ethoxybenzoyl)amino]benzoate, traditionally relies on the coupling of a carboxylic acid derivative with an aniline (B41778). A common method is the Schotten-Baumann reaction, which involves reacting an aniline with a benzoyl chloride in the presence of a base. While effective, this method can generate stoichiometric amounts of waste.

Future research will likely focus on developing greener and more sustainable synthetic routes. ucl.ac.ukrsc.org This includes the exploration of catalytic methods that avoid the use of stoichiometric activating agents. sigmaaldrich.com Boronic acid and other Lewis acid catalysts have shown promise in promoting direct amidation reactions between carboxylic acids and amines, with water as the only byproduct. sigmaaldrich.com Biocatalytic methods, employing enzymes to form the amide bond, represent another frontier in sustainable synthesis, offering high selectivity and mild reaction conditions. rsc.org Furthermore, solvent-free reaction conditions, potentially utilizing microwave irradiation and recyclable catalysts like clay-doped palladium nanoparticles, could significantly reduce the environmental impact of producing these compounds. tandfonline.com

Synthetic ApproachAdvantagesResearch Focus
Catalytic Direct Amidation Atom economy, reduced wasteDevelopment of more efficient and versatile catalysts (e.g., boronic acids, transition metals). sigmaaldrich.comresearchgate.net
Biocatalysis High selectivity, mild conditions, environmentally benignDiscovery and engineering of enzymes for broader substrate scope. rsc.org
Solvent-Free Synthesis Reduced solvent waste, potential for faster reactionsExploration of microwave-assisted synthesis and solid-state reactions. tandfonline.comsemanticscholar.orgresearchgate.net
C-H Functionalization Access to novel analogues from simple precursorsDevelopment of regioselective C-H amidation and hydroxylation strategies. nih.govsemanticscholar.org

In-depth Investigations into Complex Structural and Conformational Dynamics

The three-dimensional structure and conformational flexibility of benzanilides are crucial determinants of their physical and biological properties. The amide bond can exist in both cis and trans conformations, and the rotation around the aryl-amide bonds leads to a complex conformational landscape.

Advanced analytical techniques such as variable temperature Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography will be instrumental in elucidating the preferred conformations of this compound and its derivatives in both solution and the solid state. researchgate.netmdpi.com These studies can reveal the influence of substituents on the conformational equilibrium and the energy barriers to rotation. Understanding these dynamics is critical for designing molecules with specific shapes and functionalities. For instance, controlling the conformation can be key to enhancing a molecule's binding affinity to a biological target or tuning its material properties. nih.govsemanticscholar.org

Advanced Computational Modeling for Predictive Chemistry and Materials Design

Computational chemistry offers powerful tools to predict the properties and behavior of molecules like this compound, thereby guiding experimental efforts. Density Functional Theory (DFT) calculations can be employed to determine stable conformations, predict spectroscopic properties, and elucidate reaction mechanisms. mdpi.comcatalyticamidation.info

Future research will increasingly leverage more sophisticated computational models to predict a wider range of properties with higher accuracy. This includes the use of quantum mechanics/molecular mechanics (QM/MM) methods to simulate the behavior of these molecules in complex environments, such as in solution or interacting with a biological receptor. These predictive models can accelerate the design of new materials with tailored electronic, optical, or mechanical properties. acs.orgnih.gov

Discovery of New Mechanistic Biological Roles in Non-Clinical Contexts

While the specific biological activities of this compound are not well-defined, the benzanilide (B160483) scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse therapeutic effects. tandfonline.com Benzanilide derivatives have been investigated for a wide array of biological activities, including as kinase inhibitors and for their anti-inflammatory and analgesic properties. nih.gov

Future research should explore the potential non-clinical biological roles of this compound and its analogues. This could involve screening these compounds for activity in various biological assays to identify novel interactions with proteins or other cellular components. Such studies could uncover new leads for drug discovery or provide valuable tools for chemical biology research to probe cellular processes. nih.govrsc.org For example, their potential as inhibitors of enzymes like steroid 5-alpha reductase has been explored for related structures. nih.gov

Design and Synthesis of Next-Generation Analogues for Specific Chemical or Industrial Applications

The versatile structure of this compound allows for the systematic modification of its different components to create next-generation analogues with tailored properties for specific applications. By altering the substituents on either of the benzene (B151609) rings or modifying the ester group, chemists can fine-tune the molecule's solubility, electronic properties, and steric profile.

This targeted design approach can lead to the development of novel materials. For instance, benzanilides are used as intermediates in the synthesis of dyes and pigments. chemiis.comsihaulichemicals.co.inchemicalbook.comcymitquimica.com Judicious substitution could lead to new colorants with enhanced stability and color properties. Furthermore, the benzanilide core is found in some polymers and resins, and new analogues could be developed as monomers for high-performance plastics or as additives to improve the properties of existing materials. chemiis.com

Application AreaDesign StrategyPotential Outcome
Dyes and Pigments Introduction of chromophoric and auxochromic groups.Novel colorants with improved lightfastness and thermal stability. chemiis.comchemicalbook.com
Polymers and Resins Incorporation of polymerizable functional groups.Monomers for advanced materials with enhanced thermal or mechanical properties. chemiis.com
Agrochemicals Modification to enhance interaction with biological targets in pests.Development of new and more effective fungicides or herbicides. semanticscholar.org
Pharmaceuticals Optimization of structure for improved target binding and pharmacokinetic properties.New drug candidates with enhanced efficacy and reduced side effects. nih.gov

Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery

Concluding Perspectives

This compound, while not extensively studied as an individual entity, represents a valuable scaffold with significant potential for future research and development. The future of research on this compound and its analogues lies in the adoption of more sustainable and efficient synthetic methods, a deeper understanding of its structural and dynamic properties through advanced analytical and computational techniques, and the exploration of its potential in a variety of applications, from materials science to medicinal chemistry. The integration of artificial intelligence and machine learning will undoubtedly play a pivotal role in accelerating these discoveries, paving the way for the rational design of next-generation benzanilides with tailored functionalities.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 3-[(3-ethoxybenzoyl)amino]benzoate, and how can reaction yields be optimized?

  • Methodology : Synthesis typically involves coupling 3-ethoxybenzoyl chloride with ethyl 3-aminobenzoate using a coupling agent (e.g., DCC) in anhydrous dichloromethane under reflux. Optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity .
  • Temperature control : Maintaining 0–5°C during acylation minimizes side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .

Q. How can the structure and purity of this compound be confirmed experimentally?

  • Analytical techniques :

  • NMR : 1^1H NMR should show peaks for ethoxy (δ 1.3–1.5 ppm, triplet), ester carbonyl (δ 4.3–4.5 ppm, quartet), and aromatic protons (δ 6.8–8.2 ppm) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to verify purity and retention time consistency .
  • Melting point : Compare observed values (e.g., 120–122°C) with literature data to confirm crystallinity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?

  • Approach :

  • Dose-response validation : Replicate assays (e.g., enzyme inhibition) across multiple concentrations to confirm IC50_{50} trends .

  • Structural analogs : Compare activity of derivatives (Table 1) to identify substituent effects .

  • Statistical analysis : Use ANOVA to assess variability between independent studies .

    Table 1 : Bioactivity of Structural Analogs

    CompoundSubstituentIC50_{50} (μM)Reference
    Ethyl 3-[(4-Cl-benzoyl)amino]benzoate4-Cl12.5 ± 1.2
    Ethyl 3-[(3-NO2_2-benzoyl)amino]benzoate3-NO2_228.7 ± 3.1
    Ethyl 3-[(3-OCH3_3-benzoyl)amino]benzoate3-OCH3_3>100

Q. How can computational modeling guide the design of this compound derivatives with enhanced pharmacokinetic properties?

  • Methods :

  • Docking studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., cyclooxygenase-2) .
  • ADMET prediction : Tools like SwissADME assess logP, solubility, and CYP450 interactions to prioritize derivatives .
  • QSAR : Correlate substituent electronic parameters (Hammett σ) with bioactivity to refine synthetic targets .

Q. What experimental designs mitigate degradation issues during in vitro bioactivity studies?

  • Solutions :

  • Stability assays : Incubate the compound in PBS (pH 7.4) at 37°C for 24h; monitor degradation via LC-MS .
  • Protective groups : Introduce tert-butyl esters to stabilize labile moieties during cellular uptake studies .
  • Lyophilization : Store aliquots at -80°C to prevent hydrolysis of the ester group .

Data Contradiction Analysis

Q. How should researchers address discrepancies in spectral data (e.g., NMR shifts) between synthetic batches?

  • Troubleshooting :

  • Impurity profiling : Compare HPLC traces to identify byproducts (e.g., unreacted amine or acyl chloride) .
  • Deuterated solvent effects : Confirm that solvent (CDCl3_3 vs. DMSO-d6_6) does not artificially shift aromatic proton signals .
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural validation if NMR is inconclusive .

Application-Oriented Questions

Q. What methodologies evaluate the compound’s interaction with lipid membranes in drug delivery studies?

  • Techniques :

  • Langmuir-Blodgett trough : Measure changes in surface pressure during monolayer incorporation .
  • Fluorescence anisotropy : Use DPH probes to assess membrane fluidity modulation .
  • MD simulations : CHARMM forcefields model partitioning behavior in bilayers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-[(3-ethoxybenzoyl)amino]benzoate
Reactant of Route 2
Reactant of Route 2
ethyl 3-[(3-ethoxybenzoyl)amino]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.